2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H20O It is a cyclopropane derivative featuring an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(3-Ethylpentan-3-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(3-Ethylpentan-3-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The cyclopropane ring may also contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylpentan-3-yl)cyclopropane-1-carbaldehyde
- 2-(3-Propylpentan-3-yl)cyclopropane-1-carbaldehyde
- 2-(3-Isopropylpentan-3-yl)cyclopropane-1-carbaldehyde
Uniqueness
2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde is unique due to its specific ethyl substitution on the pentyl chain, which can influence its chemical reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H20O |
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Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(3-ethylpentan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-4-11(5-2,6-3)10-7-9(10)8-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
KYOFMXJVJGAKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1CC1C=O |
Origin of Product |
United States |
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